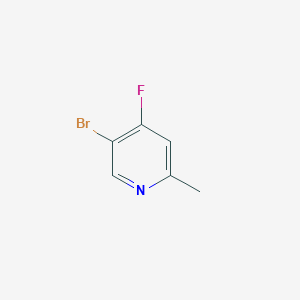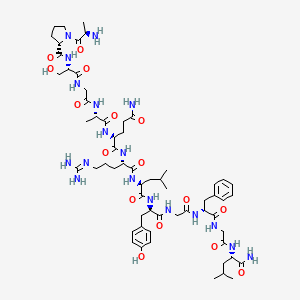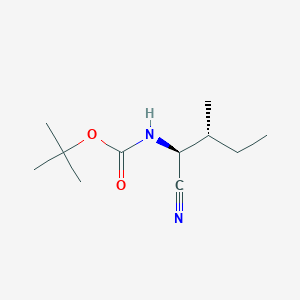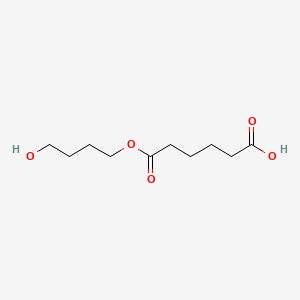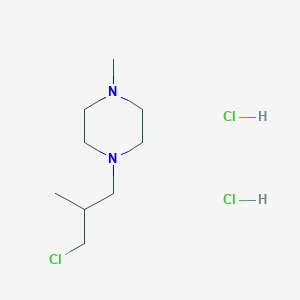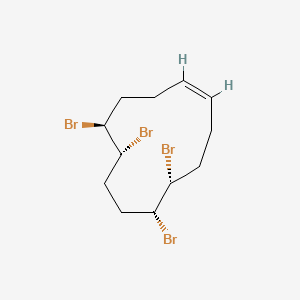
ethyl 3-((3-Methoxy-3-oxopropyl)(Methyl)aMino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-((3-Methoxy-3-oxopropyl)(Methyl)aMino)propanoate is a chemical compound with the molecular formula C10H19NO4 It is an ester derivative of propanoic acid and contains both methoxy and oxo functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-((3-Methoxy-3-oxopropyl)(Methyl)aMino)propanoate typically involves the reaction of ethyl 3-aminopropanoate with 3-methoxy-3-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Substituted esters and amides.
Applications De Recherche Scientifique
Ethyl 3-((3-Methoxy-3-oxopropyl)(Methyl)aMino)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of ethyl 3-((3-Methoxy-3-oxopropyl)(Methyl)aMino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-((3-Methoxy-3-oxopropyl)(Methyl)aMino)propanoate
- Ethyl 3-((3-Ethoxy-3-oxopropyl)(Methyl)aMino)propanoate
- Dimethyl 3,3’-((Methylimino)Dipropanoate)
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and oxo groups, along with the ethyl ester moiety, make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
1251083-03-0 |
|---|---|
Formule moléculaire |
C10H19NO4 |
Poids moléculaire |
217.26216 |
Synonymes |
ethyl 3-((3-Methoxy-3-oxopropyl)(Methyl)aMino)propanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


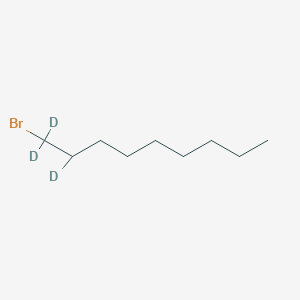
![4-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142572.png)
